4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is an organic compound that features a unique structure combining a benzoic acid moiety with a substituted cyclohexenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid typically involves a multi-step process. One common method includes the aldol condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate aldehyde, followed by further functionalization to introduce the benzoic acid moiety. The reaction conditions often involve the use of a base such as triethylamine, which acts both as a reactant and a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as developing new treatments for diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate: This compound shares the cyclohexenone moiety but differs in its functional groups and overall structure.
4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide: Another related compound with a similar core structure but different substituents.
Uniqueness
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is unique due to its combination of a benzoic acid moiety with a substituted cyclohexenone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biologische Aktivität
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO3, with a molecular weight of approximately 259.30 g/mol. The compound features a cyclohexene moiety, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that PABA derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to PABA have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against tumor cells. A notable study highlighted that derivatives with the cyclohexene structure were particularly effective against breast cancer cells, suggesting a structure-activity relationship (SAR) that favors this configuration for enhanced anticancer efficacy .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological profile of this compound. Research has shown that PABA derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests. Compounds exhibiting high antioxidant activity often correlate with lower IC50 values in these assays, underscoring their potential as protective agents against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds derived from PABA have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro and in vivo. For example, one study demonstrated that a related compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures .
The mechanisms through which this compound exerts its biological effects include:
- Cholinesterase Inhibition : Similar to other PABA derivatives, this compound may inhibit acetylcholinesterase (AChE), enhancing acetylcholine levels in the synaptic cleft and potentially benefiting cognitive function .
- Xanthine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can be beneficial for conditions like gout .
- Radical Scavenging : The presence of specific functional groups allows this compound to act as a radical scavenger, reducing oxidative stress and protecting cellular components from damage .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to untreated controls. The study also noted that apoptosis was induced through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers .
Eigenschaften
IUPAC Name |
4-[[(E)-2-(5,5-dimethyl-3-oxocyclohexen-1-yl)ethenyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2)10-12(9-15(19)11-17)7-8-18-14-5-3-13(4-6-14)16(20)21/h3-9,18H,10-11H2,1-2H3,(H,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFRGXCNIHTKC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.